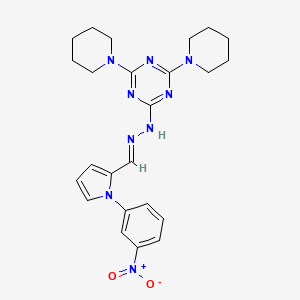![molecular formula C17H13N3O3S B5717142 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)
2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide, also known as nitrothiazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex process that involves several steps, and it has been found to have a variety of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamidee is not fully understood, but it is believed to work by inhibiting the growth and proliferation of bacteria and fungi. It has also been found to have a cytotoxic effect on tumor cells, and it may work by inducing apoptosis, or programmed cell death, in these cells.
Biochemical and Physiological Effects:
Nitrothiazole has a variety of biochemical and physiological effects. It has been found to have antioxidant properties, and it may help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, and it may help to reduce inflammation in the body. Additionally, 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamidee has been found to have neuroprotective properties, and it may help to protect neurons from damage and death.
実験室実験の利点と制限
Nitrothiazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. Nitrothiazole has been found to be toxic to some cells, and it may not be suitable for use in all types of experiments. Additionally, the exact mechanism of action of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamidee is not fully understood, which may limit its usefulness in some experiments.
将来の方向性
There are several future directions for research on 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamidee. One area of research is the development of new drugs and therapies based on 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamidee. Researchers are also studying the potential applications of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamidee in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, researchers are exploring the potential use of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamidee in the development of new antibiotics and antifungal agents. Finally, researchers are studying the mechanism of action of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamidee in order to better understand its biochemical and physiological effects.
合成法
The synthesis of 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamidee is a complex process that involves several steps. The first step is the synthesis of 4-nitrobenzaldehyde, which is then reacted with thiosemicarbazide to produce 4-nitrothiosemicarbazone. This compound is then cyclized to produce 2-(4-nitrophenyl)-1,3-thiazole-4-carbaldehyde. Finally, this compound is reacted with N-phenylacetamide to produce 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide, or 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamidee.
科学的研究の応用
Nitrothiazole has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antitumor properties, and it has been used in the development of new drugs and therapies. Nitrothiazole has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(18-13-4-2-1-3-5-13)10-17-19-15(11-24-17)12-6-8-14(9-7-12)20(22)23/h1-9,11H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFXEJXAJQTQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)



![7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)


![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)